molecular formula C7H11NO2 B13628707 (R)-2-Aminohept-5-ynoic acid

(R)-2-Aminohept-5-ynoic acid

Katalognummer: B13628707
Molekulargewicht: 141.17 g/mol
InChI-Schlüssel: OBQXZIIDERZXRX-ZCFIWIBFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-2-Aminohept-5-ynoic acid is an organic compound characterized by the presence of an amino group and a terminal alkyne group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Aminohept-5-ynoic acid typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the alkylation of a chiral amino acid derivative with a suitable alkyne precursor under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amino acid derivative, followed by the addition of the alkyne precursor.

Industrial Production Methods

Industrial production of ®-2-Aminohept-5-ynoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired enantiomer in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-Aminohept-5-ynoic acid undergoes various chemical reactions, including:

    Oxidation: The terminal alkyne group can be oxidized to form carboxylic acids or ketones.

    Reduction: The alkyne group can be reduced to form alkenes or alkanes.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alkenes, alkanes.

    Substitution: Various substituted amino acids.

Wissenschaftliche Forschungsanwendungen

®-2-Aminohept-5-ynoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Wirkmechanismus

The mechanism of action of ®-2-Aminohept-5-ynoic acid involves its interaction with specific molecular targets. The terminal alkyne group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-2-Aminohept-5-ynoic acid: The enantiomer of ®-2-Aminohept-5-ynoic acid with different stereochemistry.

    2-Aminoheptanoic acid: Lacks the terminal alkyne group, resulting in different chemical properties.

    2-Aminooct-5-ynoic acid: Similar structure but with an additional carbon atom.

Uniqueness

®-2-Aminohept-5-ynoic acid is unique due to its specific stereochemistry and the presence of both an amino group and a terminal alkyne group

Eigenschaften

Molekularformel

C7H11NO2

Molekulargewicht

141.17 g/mol

IUPAC-Name

(2R)-2-aminohept-5-ynoic acid

InChI

InChI=1S/C7H11NO2/c1-2-3-4-5-6(8)7(9)10/h6H,4-5,8H2,1H3,(H,9,10)/t6-/m1/s1

InChI-Schlüssel

OBQXZIIDERZXRX-ZCFIWIBFSA-N

Isomerische SMILES

CC#CCC[C@H](C(=O)O)N

Kanonische SMILES

CC#CCCC(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.